2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dichloromethyl-4-methylphenol with benzyl mercaptan in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The sulfur atoms can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the benzylsulfanyl groups.
Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The phenolic core with reduced or removed benzylsulfanyl groups.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complex structures with metals.
Medicine: Investigated for its potential antioxidant properties.
Industry: Used in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol exerts its effects is primarily through its ability to act as a ligand. It can coordinate with metal ions, forming stable complexes. This coordination can influence the reactivity and stability of the metal center, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis[(methylsulfanyl)methyl]-4-methylphenol: Similar structure but with methyl groups instead of benzyl groups.
2,6-Bis[(ethylsulfanyl)methyl]-4-methylphenol: Similar structure but with ethyl groups instead of benzyl groups.
Uniqueness
2,6-Bis[(benzylsulfanyl)methyl]-4-methylphenol is unique due to the presence of benzyl groups, which can provide additional steric hindrance and electronic effects compared to methyl or ethyl analogs. This can influence its reactivity and the stability of the complexes it forms .
Properties
CAS No. |
52978-67-3 |
---|---|
Molecular Formula |
C23H24OS2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2,6-bis(benzylsulfanylmethyl)-4-methylphenol |
InChI |
InChI=1S/C23H24OS2/c1-18-12-21(16-25-14-19-8-4-2-5-9-19)23(24)22(13-18)17-26-15-20-10-6-3-7-11-20/h2-13,24H,14-17H2,1H3 |
InChI Key |
QOIFLYACSIEHGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)CSCC2=CC=CC=C2)O)CSCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.